Cas no 1854943-75-1 (7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-)
7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-
- N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
- EN300-737184
- 1854943-75-1
- SCHEMBL17411029
- DTXSID901270647
-
- Inchi: 1S/C10H20N2/c1-12(2)9-7-10(8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3
- InChI Key: XGCLNELYQXTWQD-UHFFFAOYSA-N
- SMILES: C1C2(CCNCC2)CC1N(C)C
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 15.3Ų
7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737184-1.0g |
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine |
1854943-75-1 | 1g |
$0.0 | 2023-06-06 |
7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-
Introduction to 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1)
7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential therapeutic applications due to their structural diversity and ability to modulate various biological targets.
The chemical structure of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- features a spirocyclic ring system with an azaspiro core and a dimethylamino substituent. The spirocyclic framework provides rigidity and conformational restriction, which can enhance the compound's binding affinity and selectivity towards specific protein targets. The dimethylamino group, on the other hand, can contribute to the compound's basicity and solubility properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory activity against a specific kinase involved in cancer progression. The researchers found that the compound effectively suppressed the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2022, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- was evaluated for its ability to modulate G protein-coupled receptors (GPCRs). The results indicated that the compound displayed high affinity and selectivity for a specific GPCR subtype, which is implicated in several neurological disorders. This finding opens up new possibilities for developing novel treatments for conditions such as Parkinson's disease and Alzheimer's disease.
The pharmacokinetic properties of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- have also been investigated to assess its suitability as a drug candidate. A study conducted by a team of researchers at a leading pharmaceutical company found that the compound exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound was well-tolerated in preclinical toxicity studies, with no significant adverse effects observed at therapeutic doses.
In addition to its therapeutic potential, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- has been explored as a synthetic intermediate in the preparation of more complex molecules. Its unique structural features make it an excellent building block for constructing diverse chemical libraries, which can be screened for novel biological activities. This versatility has led to its use in combinatorial chemistry and high-throughput screening campaigns.
The synthesis of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- has been optimized using modern synthetic techniques to ensure high yields and purity. A recent publication in Organic Letters described an efficient synthetic route that involves a one-pot multistep reaction sequence starting from readily available starting materials. This approach not only simplifies the synthesis but also reduces the overall cost and environmental impact of the process.
In conclusion, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological and pharmacological properties, make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research is expected to uncover additional uses and optimize its properties for various applications.
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